Methyl 2-Chloro-8-fluoroquinazoline-4-acetate
Description
Properties
Molecular Formula |
C11H8ClFN2O2 |
|---|---|
Molecular Weight |
254.64 g/mol |
IUPAC Name |
methyl 2-(2-chloro-8-fluoroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C11H8ClFN2O2/c1-17-9(16)5-8-6-3-2-4-7(13)10(6)15-11(12)14-8/h2-4H,5H2,1H3 |
InChI Key |
WCYRKHDASVAZET-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C2C=CC=C(C2=NC(=N1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
Based on the synthesis of structurally related compounds and the general procedures for quinazoline derivatives, the preparation of this compound involves the following key steps:
| Step | Reaction Description | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Cyclization of 2-aminobenzamide derivative with formamidine acetate | Ethanol, reflux overnight | 8-fluoroquinazolin-4-ol intermediate |
| 2 | Chlorination of quinazolin-4-ol | Thionyl chloride (SOCl2), reflux, catalytic DMF | 2-chloro-8-fluoroquinazoline derivative |
| 3 | Esterification/acetylation to introduce methyl acetate group at position 4 | Methanol or methylating agent under reflux | This compound |
This sequence aligns with procedures reported for similar quinazoline compounds, where the cyclization forms the core heterocycle, chlorination introduces the reactive chloro substituent at position 2, and esterification completes the synthesis by attaching the methyl acetate moiety.
Reaction Conditions and Optimization
- Cyclization : Conducted in ethanol under reflux to ensure complete ring closure, typically overnight to maximize yield.
- Chlorination : SOCl2 is used with a catalytic amount of N,N-dimethylformamide to activate the reagent, refluxing overnight to ensure complete substitution of hydroxyl groups by chlorine.
- Esterification : Methylation is performed under anhydrous conditions, often in methanol or with methylating agents, to convert carboxylic acid groups into methyl esters.
Purification and Characterization
- After each step, the reaction mixture is typically worked up by solvent removal, aqueous-organic partitioning, drying, and concentration.
- Purification is achieved by column chromatography or recrystallization.
- Structural confirmation is done by Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to verify the presence of chloro, fluoro, and acetate groups and overall purity.
Comparative Table of Preparation Methods for Quinazoline Derivatives Related to this compound
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Chloro-8-fluoroquinazoline-4-acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution: Products include various substituted quinazolines depending on the nucleophile used.
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-Chloro-8-fluoroquinazoline-4-acetate has shown considerable promise in anti-cancer research. Its mechanism involves the inhibition of specific enzymes related to tumor growth, making it a candidate for drug development.
Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including human hepatoma (HepG2), breast cancer (MDA-MB-468), and colorectal cancer (HCT-116). The results from an MTT assay indicated varying IC₅₀ values across these cell lines, highlighting its potential as an effective therapeutic agent:
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HepG2 | 3.8 |
| MDA-MB-468 | 3.2 |
| HCT-116 | 12.4 |
These findings suggest that this compound may be particularly effective against certain types of cancer, warranting further investigation into its mechanisms and potential clinical applications .
Agricultural Applications
The compound also demonstrates effectiveness as a pesticide, particularly against agricultural pests such as the two-spotted spider mite and brown planthopper. Its ability to inhibit key biological processes in these pests positions it as a valuable tool in integrated pest management strategies.
Case Study: Pesticidal Efficacy
Field trials have indicated that this compound can significantly reduce pest populations while minimizing harm to beneficial insects. This dual action is crucial in sustainable agriculture practices, where chemical control methods must balance efficacy with environmental safety.
Interaction Studies
Understanding the interactions of this compound with biological targets is essential for optimizing its applications. Studies show that this compound can bind to specific enzymes and receptors, leading to inhibition of their activities, which is critical for both its anticancer and pesticidal effects.
Comparative Analysis with Related Compounds
To contextualize the unique properties of this compound, a comparison with structurally similar compounds reveals its distinct advantages:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Quinazoline | Parent compound without additional substituents | Broad range of biological activities |
| 2-Chloroquinazoline | Lacks fluorine and acetate groups | Less reactivity compared to methyl derivative |
| 5-Fluoroquinazoline | Contains fluorine but lacks chlorine | Different biological activity profile |
| 4-Chloro-8-fluoroquinazoline | Similar structure but varies in substitution pattern | May exhibit different reactivity due to chlorine positioning |
The combination of chlorine and fluorine atoms along with an acetate group enhances this compound's reactivity and biological activity compared to these similar compounds.
Mechanism of Action
The mechanism of action of Methyl 2-Chloro-8-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets such as enzymes and receptors. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can exert anti-cancer effects .
Comparison with Similar Compounds
Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate
The ethyl ester analog (Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate) differs only in the ester group (ethyl vs. methyl). Key comparisons include:
- Solubility : Methyl esters generally exhibit higher aqueous solubility than ethyl esters due to reduced hydrophobicity.
- Metabolic Stability : Methyl esters are typically hydrolyzed faster by esterases than ethyl esters, which may affect bioavailability.
- Synthetic Utility : Methyl esters are often preferred in solid-phase synthesis due to their lower molecular weight and ease of cleavage .
Other Fluorinated Quinazoline Derivatives
Fluorine’s electron-withdrawing effects enhance stability and binding affinity in target proteins, a feature critical in kinase inhibitor design.
Methyl Esters in Pharmaceutical Chemistry
Methyl esters are common prodrug moieties. For example, methyl salicylate () shares ester functionality but lacks the quinazoline core. Methyl 2-Chloro-8-fluoroquinazoline-4-acetate’s ester group likely serves a similar role, facilitating cellular uptake before enzymatic hydrolysis to the active carboxylic acid form .
Data Table: Key Properties and Comparisons
| Property | This compound | Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate | Non-Halogenated Quinazoline Esters |
|---|---|---|---|
| Molecular Weight | ~254.6 g/mol (estimated) | ~268.7 g/mol (estimated) | ~220–240 g/mol |
| LogP (Lipophilicity) | ~2.1 (predicted) | ~2.5 (predicted) | ~1.5–2.0 |
| Metabolic Stability | Moderate (rapid ester hydrolysis) | Higher (slower hydrolysis) | Variable |
| Synthetic Accessibility | High (methyl esters are easily modified) | Moderate (ethyl group requires longer steps) | High |
Research Findings and Implications
- Electron-Deficient Core : The 2-chloro and 8-fluoro substituents create an electron-deficient quinazoline ring, enhancing interactions with electron-rich biological targets (e.g., ATP-binding pockets in kinases) .
- Ester Group Reactivity : The methyl ester’s lability compared to ethyl esters may be advantageous in prodrug design, enabling controlled release of the active metabolite .
- Toxicity Considerations : Fluorinated and chlorinated compounds often exhibit higher persistence in biological systems, necessitating careful toxicity profiling .
Biological Activity
Methyl 2-Chloro-8-fluoroquinazoline-4-acetate is a synthetic compound belonging to the quinazoline family, recognized for its significant biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H8ClFNO2 and a molecular weight of approximately 254.64 g/mol. The compound features a quinazoline ring with unique substitutions: a chlorine atom at the 2-position, a fluorine atom at the 8-position, and an acetate group at the 4-position. This specific arrangement enhances its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound can inhibit key enzymes involved in tumor growth, leading to its potential as an anticancer agent. The mechanism involves binding to the active sites of these enzymes, thereby blocking their function and disrupting cellular processes critical for cancer cell proliferation.
Anticancer Activity
This compound has demonstrated promising anticancer properties across various studies. Its anticancer efficacy has been evaluated using different cancer cell lines, including:
The compound's ability to inhibit cell proliferation was confirmed through MTT assays, where lower IC50 values indicate higher potency against cancer cells.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown effectiveness against certain pests in agricultural applications, such as the two-spotted spider mite and brown planthopper. This dual functionality highlights its potential utility beyond medicinal chemistry into agrochemical applications.
Case Studies
- In Vivo Studies : A study involving HCT116 human colon cancer xenograft models demonstrated that this compound significantly inhibited tumor growth in a dose-dependent manner, confirming its therapeutic potential in vivo .
- Mechanistic Insights : Further investigations revealed that the compound affects microtubule formation at centrosomes, which is crucial for cell division and proliferation in cancer cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Quinazoline | Parent compound without additional substituents | Broad range of biological activities |
| 2-Chloroquinazoline | Lacks fluorine and acetate groups | Less reactivity compared to this compound |
| 5-Fluoroquinazoline | Contains fluorine but lacks chlorine and acetate | Different biological activity profile |
| 4-Chloro-8-fluoroquinazoline | Similar structure but varies in substitution pattern | May exhibit different reactivity due to chlorine positioning |
The combination of both chlorine and fluorine atoms along with an acetate group in this compound enhances its reactivity and biological activity compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing Methyl 2-Chloro-8-fluoroquinazoline-4-acetate?
- Synthesis : Typically involves nucleophilic substitution at the 2-chloro position of the quinazoline core, followed by esterification at the 4-acetate group. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalysts) is critical to minimize byproducts like dehalogenated derivatives .
- Characterization : Use a combination of /-NMR to confirm substituent positions, mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (via SHELX programs for structural refinement) to resolve stereochemical ambiguities . Purity assessment requires HPLC with UV detection (≥98% purity threshold for pharmacological studies) .
Q. How can researchers ensure reproducibility in purity analysis of this compound?
- Employ orthogonal analytical techniques:
- HPLC : Use a C18 column with acetonitrile/water gradient elution (retention time: ~12.5 min at 254 nm).
- TGA/DSC : Monitor thermal stability (decomposition >200°C indicates high purity).
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl, and F percentages (deviation <0.4% acceptable) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound in kinase inhibition assays be resolved?
- Step 1 : Verify compound integrity post-assay (e.g., stability in DMSO/buffer via LC-MS).
- Step 2 : Cross-validate using multiple assay formats (e.g., fluorescence polarization vs. radiometric assays) to rule out technical artifacts.
- Step 3 : Investigate off-target effects via kinome-wide profiling (e.g., using recombinant kinase panels). Contradictions may arise from differential binding affinities in varying cellular contexts .
Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic environments?
- DFT Calculations : Model the electron-withdrawing effects of the 8-fluoro and 2-chloro substituents on the acetate group’s electrophilicity. Basis sets like B3LYP/6-31G* are suitable for predicting reaction pathways (e.g., hydrolysis rates).
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions to identify steric hindrance effects influencing substitution reactions .
Q. How can crystallographic data resolve ambiguities in the structural conformation of this compound?
- Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to resolve halogen positions.
- Refinement : Apply SHELXL for anisotropic displacement parameters and twin-law correction if crystallographic twinning is observed. Validate via R-factor convergence (<5% for high-quality datasets) .
Methodological Considerations for Data Interpretation
Q. What experimental controls are essential when studying the metabolic stability of this compound in hepatocyte models?
- Negative Control : Incubate with heat-inactivated hepatocytes to distinguish enzymatic vs. non-enzymatic degradation.
- Positive Control : Use a stable analog (e.g., 2-methyl-8-fluoroquinazoline-4-acetate) to benchmark metabolic rates.
- Analytical Validation : Quantify metabolites via UPLC-QTOF-MS/MS with isotopic internal standards (e.g., -labeled compound) .
Q. How should researchers address discrepancies in cytotoxicity profiles across cell lines?
- Cell Line Authentication : Verify via STR profiling to rule out cross-contamination.
- Microenvironment Adjustment : Standardize culture conditions (e.g., hypoxia vs. normoxia) to isolate compound-specific effects.
- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify cell-line-specific signaling pathway activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
